dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the acetylamino group and the dimethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered oxidation states.
Scientific Research Applications
Dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its biological properties.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-amino-3-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]-2,4-thiophenedicarboxylate
- (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl 2,6-dichlorobenzoate
Uniqueness
Dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H16N2O8S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H16N2O8S/c1-28-18(24)11-7-12(19(25)29-2)9-13(8-11)20-16(22)10-21-17(23)14-5-3-4-6-15(14)30(21,26)27/h3-9H,10H2,1-2H3,(H,20,22) |
InChI Key |
SAUJBOGMDZQSMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC |
Origin of Product |
United States |
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